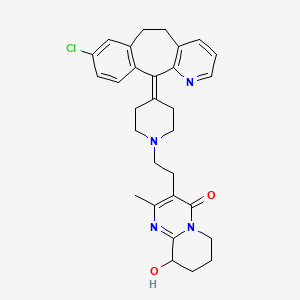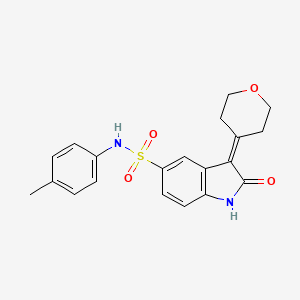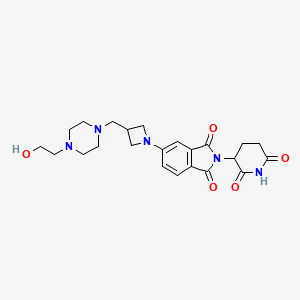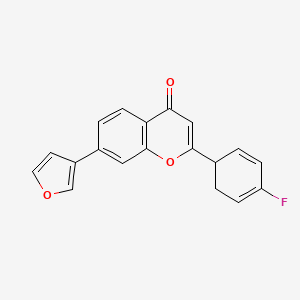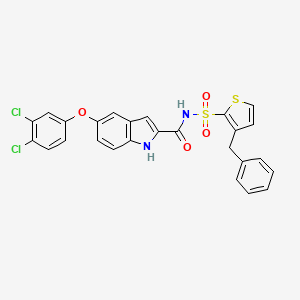
Galectin-3/galectin-8-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-3/galectin-8-IN-2 is a compound that inhibits the activity of galectin-3 and galectin-8, which are members of the galectin family. Galectins are carbohydrate-binding proteins involved in various physiological and pathological processes, including inflammation, immune responses, cell migration, autophagy, and signaling . Galectin-3 and galectin-8 are particularly significant in the context of cancer, fibrosis, and heart disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galectin-3/galectin-8-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed protocols for the synthesis of galectin inhibitors can be found in specialized literature .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis protocols to larger volumes. This involves optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Galectin-3/galectin-8-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and specificity for galectin-3 and galectin-8. These derivatives are evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Galectin-3/galectin-8-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies . In biology, it helps elucidate the roles of galectins in cellular processes such as cell adhesion, migration, and apoptosis . In medicine, this compound is investigated for its potential therapeutic applications in treating cancer, fibrosis, and inflammatory diseases . In industry, it is used in the development of diagnostic assays and therapeutic agents targeting galectin-related pathways .
Mechanism of Action
The mechanism of action of galectin-3/galectin-8-IN-2 involves its binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectins with their carbohydrate ligands, thereby modulating various cellular processes . The molecular targets of this compound include cell surface glycoconjugates and intracellular signaling pathways involved in inflammation, immune responses, and cell survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to galectin-3/galectin-8-IN-2 include other galectin inhibitors such as TD139, GR-MD-02, and GCS-100 . These compounds also target galectin-3 and galectin-8, but they differ in their chemical structures and binding affinities .
Uniqueness: This compound is unique in its dual inhibitory activity against both galectin-3 and galectin-8, making it a valuable tool for studying the combined roles of these galectins in various biological processes . Its specificity and potency make it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C26H18Cl2N2O4S2 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
N-(3-benzylthiophen-2-yl)sulfonyl-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H18Cl2N2O4S2/c27-21-8-6-20(15-22(21)28)34-19-7-9-23-18(13-19)14-24(29-23)25(31)30-36(32,33)26-17(10-11-35-26)12-16-4-2-1-3-5-16/h1-11,13-15,29H,12H2,(H,30,31) |
InChI Key |
LBVNKYABASNBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)OC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


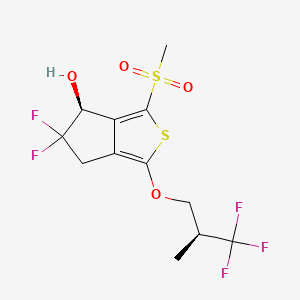
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

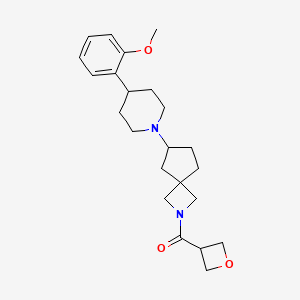
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
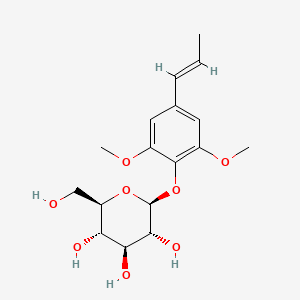
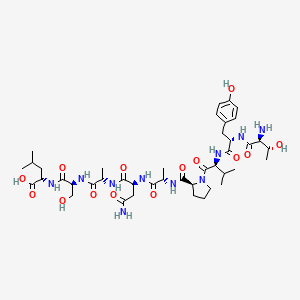
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

